molecular formula C10H9B B1610837 8-Bromo-1,2-dihydronaphthalene CAS No. 87779-57-5

8-Bromo-1,2-dihydronaphthalene

Cat. No.: B1610837
CAS No.: 87779-57-5
M. Wt: 209.08 g/mol
InChI Key: RPBKSKDSTJXNRY-UHFFFAOYSA-N
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Description

8-Bromo-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₀H₉Br It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the eighth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2-dihydronaphthalene typically involves the bromination of 1,2-dihydronaphthalene. One common method is the reaction of 1,2-dihydronaphthalene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form 8-bromo-1,2-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 8-Hydroxy-1,2-dihydronaphthalene.

    Oxidation: 8-Bromo-1,2-naphthoquinone.

    Reduction: 1,2-Dihydronaphthalene.

Scientific Research Applications

8-Bromo-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2-dihydronaphthalene in chemical reactions involves the reactivity of the bromine atom. The bromine atom can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of quinones. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    1,2-Dihydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.

    8-Chloro-1,2-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    8-Iodo-1,2-dihydronaphthalene: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness: 8-Bromo-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

8-bromo-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBKSKDSTJXNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518525
Record name 8-Bromo-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-57-5
Record name 8-Bromo-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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